Piperazinedione-carbonyl D-Phenylglycyl-glycine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazinedione-carbonyl D-Phenylglycyl-glycine typically involves multiple steps, including the formation of the piperazinedione ring and the subsequent attachment of the carbonyl D-Phenylglycyl-glycine moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Piperazinedione-carbonyl D-Phenylglycyl-glycine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Piperazinedione-carbonyl D-Phenylglycyl-glycine has a wide range of applications in scientific research:
Chemistry: Used as a reference standard for analytical methods and as a reagent in organic synthesis.
Biology: Employed in studies of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of pharmaceuticals and as a quality control standard.
Mechanism of Action
The mechanism of action of Piperazinedione-carbonyl D-Phenylglycyl-glycine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Piperazinedione-carbonyl D-Phenylglycyl-alanine
- Piperazinedione-carbonyl D-Phenylglycyl-valine
- Piperazinedione-carbonyl D-Phenylglycyl-leucine
Uniqueness
Piperazinedione-carbonyl D-Phenylglycyl-glycine is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in studies requiring precise reference standards .
Properties
Molecular Formula |
C17H20N4O6 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]acetic acid |
InChI |
InChI=1S/C17H20N4O6/c1-2-20-8-9-21(16(26)15(20)25)17(27)19-13(11-6-4-3-5-7-11)14(24)18-10-12(22)23/h3-7,13H,2,8-10H2,1H3,(H,18,24)(H,19,27)(H,22,23)/t13-/m1/s1 |
InChI Key |
ZMYFGCMGEPNTDP-CYBMUJFWSA-N |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)NCC(=O)O |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NCC(=O)O |
Origin of Product |
United States |
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